molecular formula C11H14F3N3 B1654083 2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine CAS No. 2097937-26-1

2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

Cat. No.: B1654083
CAS No.: 2097937-26-1
M. Wt: 245.24
InChI Key: HTAMTZWORMKABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a pyrimidine derivative featuring a methyl group at the 2-position and a 4-(trifluoromethyl)piperidin-1-yl substituent at the 4-position.

Properties

IUPAC Name

2-methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c1-8-15-5-2-10(16-8)17-6-3-9(4-7-17)11(12,13)14/h2,5,9H,3-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAMTZWORMKABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201190882
Record name Pyrimidine, 2-methyl-4-[4-(trifluoromethyl)-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097937-26-1
Record name Pyrimidine, 2-methyl-4-[4-(trifluoromethyl)-1-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097937-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 2-methyl-4-[4-(trifluoromethyl)-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Displacement of Halogenated Pyrimidines

A common strategy involves reacting 4-chloro-2-methylpyrimidine with 4-(trifluoromethyl)piperidine. The piperidine acts as a nucleophile, displacing the chloride under basic conditions:

Procedure :

  • Reagents : 4-Chloro-2-methylpyrimidine (1.0 equiv), 4-(trifluoromethyl)piperidine (1.2 equiv), K₂CO₃ (2.0 equiv), DMF (solvent).
  • Conditions : Stir at 80°C for 12–24 hours under nitrogen.
  • Workup : Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Challenges :

  • Low reactivity of 4-chloro-2-methylpyrimidine necessitates elevated temperatures.
  • Competing side reactions (e.g., hydrolysis of chloride) may reduce yields.

Yield Optimization :

  • Use of polar aprotic solvents (e.g., DMF, DMSO) enhances nucleophilicity.
  • Addition of catalytic KI (0.1 equiv) promotes halide exchange, improving reactivity.

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

This method enables C–N bond formation between halogenated pyrimidines and amines using palladium catalysts:

Procedure :

  • Reagents : 4-Bromo-2-methylpyrimidine (1.0 equiv), 4-(trifluoromethyl)piperidine (1.5 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.5 equiv), toluene (solvent).
  • Conditions : Heat at 100°C for 18 hours under argon.
  • Workup : Filter through Celite®, concentrate, and purify via recrystallization (ethyl acetate/hexane).

Advantages :

  • Higher regioselectivity compared to nucleophilic substitution.
  • Tolerates electron-deficient pyrimidines.

Catalyst Systems :

  • Pd(OAc)₂/BINAP : Effective for aryl chlorides but requires higher temperatures.
  • Pd-PEPPSI-IPent : Enhances turnover frequency for sterically hindered amines.

Critical Analysis of Methodologies

Yield Comparison

Method Yield (%) Purity (%) Key Advantages
Nucleophilic Substitution 40–55 90–95 Simplicity, low cost
Buchwald-Hartwig 60–75 98+ High selectivity, scalability
Multi-Step Synthesis 50–60 85–90 Flexibility in intermediate modification

Solvent and Temperature Effects

  • DMF vs. THF : DMF increases reaction rates but complicates purification. THF offers better compatibility with moisture-sensitive reagents.
  • Temperature : Reactions above 100°C risk decomposition of trifluoromethyl groups; optimal range: 80–100°C.

Troubleshooting Common Issues

Incomplete Coupling

  • Cause : Insufficient base or catalyst loading.
  • Solution : Increase Cs₂CO₃ to 3.0 equiv or Pd catalyst to 7 mol%.

Byproduct Formation

  • Trifluoromethyl Hydrolysis : Use anhydrous solvents and molecular sieves to scavenge water.
  • N-Oxidation : Replace air with inert gas (argon/nitrogen) during reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine has been explored as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS). The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development aimed at treating neurological disorders.

Case Study: CNS Drug Development

A study demonstrated the synthesis of various derivatives of this compound, which were evaluated for their binding affinity to neurotransmitter receptors. Results indicated that modifications to the piperidine moiety could significantly influence receptor selectivity and potency.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its unique structural features contribute to its effectiveness in inhibiting bacterial growth, making it a candidate for further exploration in the development of new antimicrobial agents.

Example Findings

In vitro studies showed that derivatives of this compound displayed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Material Science

The compound is also being investigated for its applications in material science due to its thermal stability and resistance to chemical degradation. Its unique properties allow for the development of advanced materials suitable for harsh environments.

Industrial Application

In industrial settings, this compound can be utilized in the formulation of coatings and polymers that require enhanced durability and resistance to solvents.

Uniqueness

The presence of both a trifluoromethyl group and a piperidine ring confers distinct chemical and biological properties to this compound, enhancing its stability and bioactivity compared to its analogs.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Herbicidal Pyrimidine Derivatives

Compound : 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine

  • Key Features :
    • Pyrazol-1-yl substituent at position 4 with trifluoromethyl.
    • Propargyloxy group at position 4.
  • Activity : Demonstrated potent bleaching activity against gramineous weeds (e.g., Pennisetum alopecuroides), achieving 85–90% inhibition of chlorophyll biosynthesis .
  • However, the trifluoromethylpiperidine moiety may offer alternative bioactivity pathways.

Anti-Mycobacterial Pyrimidine Derivatives

Compound: 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione

  • Key Features: Phenoxy-substituted piperidine linked to a dihydroxypyrimidine core.
  • Activity: Effective against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL), attributed to the phenoxy group enhancing membrane penetration .
  • Comparison : The target compound’s trifluoromethyl group may improve metabolic stability compared to the hydrolytically labile dihydroxypyrimidine structure.

Piperidine-Modified Pyrimidines in Drug Design

Compound: 4-[4-(Aminomethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine

  • Key Features: Thieno[3,2-d]pyrimidine core with aminomethyl-piperidine.
  • Activity : Predicted drug-like properties, including oral bioavailability (Computational LogP: 2.1) .

Structural Modifications Impacting Physicochemical Properties

Compound : 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine

  • Key Features :
    • Piperazine instead of piperidine at position 2.
  • Activity : Piperazine’s higher polarity enhances water solubility but reduces blood-brain barrier penetration compared to piperidine derivatives .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Activity/Property Reference
Target Compound Pyrimidine 2-Me, 4-(4-CF3-piperidin-1-yl) N/A (Inferred metabolic stability)
2-Methyl-4-[5-Me-3-CF3-pyrazol-1-yl]-6-propargyloxy Pyrimidine 4-(5-Me-3-CF3-pyrazol-1-yl), 6-propargyloxy Herbicidal (90% chlorophyll inhibition)
6-((4-(2,3-DiMe-phenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione Dihydroxypyrimidine 6-(4-(2,3-diMe-phenoxy)piperidin-1-yl) Anti-tubercular (MIC: 0.5–2 µg/mL)
4-[4-(Aminomethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine Thieno-pyrimidine 4-(4-aminomethyl-piperidin-1-yl) High oral bioavailability
2-(Piperazin-1-yl)-4-CF3-pyrimidine Pyrimidine 2-piperazin-1-yl, 4-CF3 Enhanced solubility

Biological Activity

2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound characterized by its unique structure, which includes a trifluoromethyl group and a piperidine ring. This combination contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H14F3N3
  • Molecular Weight : 251.25 g/mol
  • CAS Number : 2097937-26-1

Synthesis

The synthesis typically involves the reaction of 2-methyl-4-chloropyrimidine with 4-(trifluoromethyl)piperidine under basic conditions, commonly using potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures. This method allows for the formation of the desired compound with high yield and purity.

Research indicates that this compound exhibits potential biological activities, particularly as an antimicrobial agent. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for bioactivity in drug development.

Pharmacological Studies

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. Its structure allows for interaction with microbial cell membranes, leading to disruption and cell death.
  • Inhibitory Potency : In vitro studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in disease processes, such as glycogen synthase kinase 3 beta (GSK-3β), which is implicated in neurodegenerative diseases .
  • Metabolic Stability : The introduction of the trifluoromethyl group has been shown to improve the metabolic stability of related compounds in human liver microsomes, suggesting that modifications to this structure could yield more potent therapeutic agents .

Case Study 1: GSK-3β Inhibition

A study reported on a series of pyrimidine derivatives similar to this compound, focusing on their inhibitory effects on GSK-3β. The most potent compound exhibited an IC50 value of approximately 360 nM, indicating strong inhibitory activity while maintaining low cytotoxicity levels .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against various pathogenic bacteria. The results indicated that modifications to the piperidine moiety significantly enhanced antimicrobial activity, with some compounds achieving minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50/EC50 Values
This compoundStructureAntimicrobial, GSK-3β inhibitorIC50 ~360 nM
4-(Trifluoromethyl)pyrimidine-Moderate antimicrobial activity-
N-(piperidine-4-yl) benzamide derivatives-Antiproliferative activityIC50 ~1.26 nM

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrimidine derivatives often involves nucleophilic substitution or coupling reactions. For example, describes a one-step synthesis of a related piperidine-pyrimidine compound using catalytic p-toluenesulfonic acid. Adapting this method:

Reactant Selection: Combine a substituted pyrimidine precursor (e.g., 4-chloropyrimidine) with 4-(trifluoromethyl)piperidine under basic conditions (e.g., NaOH in dichloromethane) .

Catalytic Optimization: Use acid catalysts (e.g., p-TSA) to enhance reaction efficiency, as demonstrated in .

Purification: Employ column chromatography or recrystallization for high-purity yields (>95%) .

Example Reaction Setup:

ParameterCondition
SolventDichloromethane or toluene
Temperature80–100°C (reflux)
Catalystp-Toluenesulfonic acid (10 mol%)
Reaction Time12–24 hours

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Use a combination of spectroscopic and computational tools:

  • NMR Spectroscopy: Analyze ¹H and ¹³C spectra to confirm substituent positions (e.g., methyl and piperidinyl groups) .
  • Mass Spectrometry: Verify molecular weight (e.g., ESI-MS for accurate mass determination) .
  • X-ray Crystallography: Resolve crystal structure for steric and electronic insights, as shown for similar pyrimidines in and .
  • Computational Studies: Calculate logP, polar surface area, and bioavailability using tools like Gaussian or Schrödinger Suite .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reactivity or stability data for this compound?

Methodological Answer: Contradictions often arise from experimental variability (e.g., solvent effects, impurities). To address this:

Reaction Path Analysis: Use quantum chemical calculations (e.g., DFT) to map energy barriers for key reactions, as described in ’s ICReDD framework .

Solvent Modeling: Simulate solvent interactions with COSMO-RS to predict solvolysis or degradation pathways.

Validation: Cross-reference computational predictions with controlled experiments (e.g., varying solvents, temperatures) .

Case Study:
highlights how ICReDD integrates computation and experiment to narrow optimal conditions, reducing trial-and-error approaches by 60% .

Q. What strategies are effective for evaluating the pharmacological potential of this compound, given its structural similarity to bioactive pyrimidines?

Methodological Answer: Leverage structure-activity relationship (SAR) studies:

Target Identification: Screen against kinase or GPCR targets using molecular docking (e.g., AutoDock Vina) .

Metabolic Stability: Assess cytochrome P450 interactions via in vitro microsomal assays .

Toxicity Profiling: Use zebrafish or in silico tools (e.g., ProTox-II) to predict hepatotoxicity .

Example SAR Insights:

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, as seen in .
  • Piperidine substitutions improve blood-brain barrier penetration in related compounds .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or byproduct profiles?

Methodological Answer:

Reproducibility Checks: Verify reagent purity (e.g., ≥97% for starting materials, per ) .

Byproduct Identification: Use LC-MS or GC-MS to detect intermediates (e.g., dimerization products) .

Kinetic Studies: Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps .

Common Pitfalls:

  • Trace moisture in solvents can hydrolyze trifluoromethyl groups, altering yields .
  • Incomplete purification may leave residual catalysts (e.g., p-TSA), skewing analytical data .

Safety and Handling Guidelines

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles .
  • Waste Disposal: Segregate halogenated waste (due to trifluoromethyl groups) for professional disposal .
  • Storage: Store in airtight containers at –20°C to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.